molecular formula C10H18KNO10S2 B10789378 Sinigrin monohydrate

Sinigrin monohydrate

Cat. No.: B10789378
M. Wt: 415.5 g/mol
InChI Key: IUBVMJHASFBYGW-WBMBWNLZSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sinigrin can be extracted from plant materials using a methanol-water mixture at high temperatures to deactivate myrosinase activity . The extract is then purified using ion-exchange chromatography, followed by sulfatase treatment to obtain desulfoglucosinolates, which are then analyzed by high-pressure liquid chromatography (HPLC) .

Industrial Production Methods: Industrial extraction of sinigrin typically involves the use of black mustard seeds, which are rich in sinigrin . The seeds are ground, and the sinigrin is extracted using solvents such as methanol or water. The extract is then purified and concentrated to obtain sinigrin monohydrate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Sinigrin is one of several glucosinolates found in the Brassicaceae family. Similar compounds include:

    Gluconasturtiin: Another glucosinolate found in watercress and other cruciferous vegetables.

    Glucoraphanin: Found in broccoli and known for its anticancer properties.

    Glucotropaeolin: Found in garden cress and studied for its bioactive properties.

Uniqueness of Sinigrin: Sinigrin is unique due to its high concentration in black mustard seeds and its potent biological activities, particularly its ability to produce allyl isothiocyanate, which has strong anticancer and antimicrobial properties .

Properties

Molecular Formula

C10H18KNO10S2

Molecular Weight

415.5 g/mol

IUPAC Name

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate

InChI

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1

InChI Key

IUBVMJHASFBYGW-WBMBWNLZSA-M

Isomeric SMILES

C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+]

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+]

Origin of Product

United States

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